2-(2-methyl-1H-imidazol-1-yl)propanenitrile
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Overview
Description
2-(2-methyl-1H-imidazol-1-yl)propanenitrile is a heterocyclic organic compound that belongs to the imidazole family Imidazoles are known for their versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science
Mechanism of Action
Target of Action
Imidazole derivatives, in general, have been known to interact with a broad range of biological targets .
Mode of Action
Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Biochemical Pathways
One study suggests that certain imidazole derivatives could regulate the pi3k/akt/mtor signaling pathway by inhibiting the phosphorylation of akt and s6 proteins .
Pharmacokinetics
Imidazole derivatives, in general, are known for their high solubility in water and other polar solvents, which could potentially influence their bioavailability .
Result of Action
Certain imidazole derivatives have been reported to exhibit remarkable antiproliferative activities against various cell lines .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents suggests that they could be influenced by the polarity of their environment .
Biochemical Analysis
Biochemical Properties
Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Cellular Effects
It has been found to exhibit remarkable antiproliferative activities against SW620 and HeLa cells . The compound’s influence on cell function, including its impact on cell signaling pathways, gene expression, and cellular metabolism, is a topic of active investigation .
Molecular Mechanism
It has been suggested that it could regulate the PI3K/AKT/mTOR signaling pathway by inhibiting the phosphorylation of AKT and S6 proteins This could explain its antiproliferative effects
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methyl-1H-imidazol-1-yl)propanenitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can tolerate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods: Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. The use of strong bases and specific catalysts is common to facilitate the nucleophilic substitution reactions required for the formation of the cyanoethyl group .
Chemical Reactions Analysis
Types of Reactions: 2-(2-methyl-1H-imidazol-1-yl)propanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole derivatives with different functional groups.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products: The major products formed from these reactions include various substituted imidazoles, which can be further functionalized for specific applications .
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)propanenitrile has a wide range of applications in scientific research:
Comparison with Similar Compounds
- 1-Cyanoethyl-2-ethyl-4-methyl-imidazole
- 2-Ethyl-4-methylimidazole
- 3-(Imidazole-4-yl)propionic acid
Comparison: 2-(2-methyl-1H-imidazol-1-yl)propanenitrile is unique due to the presence of both a cyanoethyl group and a methyl group on the imidazole ring.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)propanenitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-6(5-8)10-4-3-9-7(10)2/h3-4,6H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICQLQVWXFUWFRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C(C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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